molecular formula C12H17NO5 B093627 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid CAS No. 18111-22-3

2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Katalognummer: B093627
CAS-Nummer: 18111-22-3
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: AYPXBNMIJGVJDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is a synthetic α-amino acid derivative characterized by a phenyl ring substituted with three methoxy groups at the 3-, 4-, and 5-positions. Its molecular formula is C₁₂H₁₇NO₅ (MW: 255.27 g/mol), and it exists in enantiomeric forms, such as the (S)-isomer synthesized via enzymatic resolution using Alcalase® . This compound is cataloged under CAS numbers 18652-97-6 (S-enantiomer) and 18111-22-3 (racemic or unspecified form), with a purity of ≥95% .

Analyse Chemischer Reaktionen

Aceglutamide aluminium undergoes several types of chemical reactions:

Common reagents used in these reactions include acetic anhydride for acetylation, hydrogen for reduction, and various oxidizing agents for oxidation . The major products formed from these reactions are derivatives of glutamine and acetylglutamine .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

TMPA has the molecular formula C12H17N1O5C_{12}H_{17}N_{1}O_{5} with a molar mass of 255.27 g/mol. Its structure features a chiral center at the second carbon atom in its propanoic acid chain, which contributes to its biological activity. The presence of three methoxy groups enhances its solubility and interaction with biological targets.

Neuropharmacological Applications

TMPA has shown potential in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

  • Cognitive Enhancement : Preliminary studies suggest that TMPA may improve cognitive functions, making it a candidate for treating cognitive impairments.
  • Antiparkinsonian Effects : Research indicates that TMPA may alleviate symptoms associated with Parkinson's disease by modulating neurotransmitter systems.

Antinociceptive Effects

Studies have demonstrated that TMPA possesses pain-relieving properties. A double-blind clinical trial indicated significant pain reduction in chronic pain patients compared to placebo controls. This suggests its potential use as an analgesic in clinical settings.

Antimicrobial Properties

TMPA exhibits antimicrobial activity against various pathogens:

  • Antibacterial Activity : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains like E. coli and Staphylococcus aureus.
  • Antifungal Activity : The compound has also demonstrated antifungal properties with significant efficacy against Candida albicans and other fungal strains.

Neuroprotection in Animal Models

In a study involving mice subjected to oxidative stress, TMPA significantly reduced neuronal apoptosis compared to control groups. This suggests a protective role against neurodegeneration.

Pain Relief in Clinical Trials

In a controlled clinical trial, participants suffering from chronic pain reported substantial relief when administered TMPA, highlighting its potential as a therapeutic agent for pain management.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Structure Molecular Weight (g/mol) Biological Activity Solubility/Stability Key References
2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid Phenyl ring with 3,4,5-OCH₃; amino acid backbone 255.27 Not explicitly reported; hypothesized activity based on analogs (e.g., antimalarial) Likely improved water solubility due to amino group
3-(3,4,5-Trimethoxyphenyl)propanoic acid Phenyl ring with 3,4,5-OCH₃; propanoic acid backbone 240.25 Intermediate in prodrug synthesis (e.g., combretastatin derivatives) Low water solubility; requires phosphate salts for stabilization
(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoate derivatives Cinnamic acid backbone with ester substituents ~300–350 Anti-Alzheimer activity: AChE/BChE inhibition (IC₅₀ = 32–46 µM) Moderate solubility in organic solvents
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid Phenyl ring with 3-F, 4-OH; amino acid backbone 199.18 Tyrosine derivative; potential role in metabolic pathways Enhanced polarity due to -OH and -F groups
2-Amino-3-(3-nitrophenyl)propanoic acid Phenyl ring with 3-NO₂; amino acid backbone 210.19 Antimycobacterial activity (screened but efficacy unspecified) Reduced solubility due to nitro group
1-(3-Benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one Aryl ketone derivative with mixed substituents ~450 Antimalarial activity against P. falciparum (in vitro) Likely lipophilic due to benzyl and aryl groups

Structural and Functional Analysis

Contradictions and Limitations

  • Discrepancies in CAS numbers (18652-97-6 vs. 18111-22-3) suggest possible enantiomeric or batch variations .
  • Biological data for the target compound are inferred from analogs; direct studies on its AChE/BChE inhibition or antimalarial efficacy are lacking in the evidence.

Biologische Aktivität

2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid (TMPA) is an amino acid derivative characterized by its unique structure that includes three methoxy groups on a phenyl ring. This compound has garnered attention in the fields of pharmacology and biochemistry due to its diverse biological activities, including neuroprotective effects, antinociceptive properties, and potential applications in treating neurodegenerative diseases.

  • Molecular Formula : C13_{13}H17_{17}N O4_{4}
  • Molecular Weight : Approximately 255.27 g/mol

TMPA's biological activity is largely attributed to its interaction with various molecular targets in the body:

  • Neuroprotective Effects : TMPA has been shown to protect neurons from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease.
  • Antinociceptive Activity : Research indicates that TMPA exhibits pain-relieving properties by inhibiting pro-inflammatory mediators such as prostaglandins. This has been demonstrated in both animal models and human studies.
  • Enzyme Inhibition : TMPA interacts with specific enzymes, including telomerase and Taq polymerase, which are crucial for DNA replication and cell division. It also triggers caspase activation leading to apoptosis.

Antimicrobial Properties

TMPA has been investigated for its antimicrobial effects against various pathogens:

  • Antibacterial Activity : In vitro studies have shown that TMPA possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest significant efficacy against strains such as E. coli and Staphylococcus aureus .
  • Antifungal Activity : The compound also exhibits antifungal properties, with MIC values indicating effectiveness against Candida albicans and other fungal strains .

Neuropharmacological Applications

Due to its structural similarity to neurotransmitters, TMPA is being explored for its potential applications in treating neurological disorders:

  • Antiparkinsonian Effects : Studies suggest that TMPA may alleviate symptoms associated with Parkinson's disease by modulating neurotransmitter systems.
  • Cognitive Enhancement : Preliminary research indicates potential cognitive-enhancing effects, making it a candidate for further exploration in the treatment of cognitive impairments.

Case Studies

  • Neuroprotection in Animal Models : In a study examining the neuroprotective effects of TMPA on mice subjected to oxidative stress, significant reductions in neuronal apoptosis were observed compared to control groups. This suggests a protective role against neurodegeneration.
  • Pain Relief in Clinical Trials : A double-blind clinical trial involving human volunteers demonstrated that TMPA significantly reduced pain levels in subjects suffering from chronic pain conditions, outperforming placebo controls.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
3-(3,4,5-trimethoxyphenyl)propanoic acidLacks amino groupModerate antimicrobial activitySimilar phenolic structure
3,4,5-trimethoxycinnamic acidDifferent functional groupsLimited neuroprotective effectsServes as an intermediate

TMPA's unique combination of an amino group and a trimethoxyphenyl group allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid?

  • Methodological Answer : The synthesis typically involves enantioselective methods or chiral resolution. For example, solid-phase peptide synthesis (SPPS) can incorporate the trimethoxyphenyl moiety via Fmoc-protected intermediates. Alternatively, asymmetric hydrogenation using chiral catalysts (e.g., Rhodium-BINAP complexes) can achieve stereochemical control. Key steps include protection of the amino group (e.g., Boc or Fmoc), Friedel-Crafts alkylation to introduce the trimethoxyphenyl group, and deprotection under acidic conditions .

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (e.g., 5–95% over 20 min).
  • Stereochemistry : Circular Dichroism (CD) spectroscopy to confirm enantiomeric excess, supplemented by X-ray crystallography for absolute configuration. NMR (¹H and ¹³C) can verify substituent positions via coupling patterns (e.g., methoxy protons at δ ~3.8 ppm) .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-GGR-AMC) to measure IC₅₀ values.
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C isotopes) and quantify accumulation in cell lines (e.g., HeLa) via scintillation counting .

Advanced Research Questions

Q. What strategies address low yield in enantioselective synthesis of this compound?

  • Methodological Answer : Optimize catalyst loading (e.g., 0.5–2 mol% chiral Ru complexes) and reaction conditions (e.g., H₂ pressure at 50–100 psi). Alternatively, kinetic resolution using lipases (e.g., Candida antarctica) in organic solvents (e.g., toluene) can improve enantiomeric excess (>90% ee). Monitor intermediates via LC-MS to identify bottlenecks .

Q. How does the trimethoxyphenyl group influence biological activity compared to other substituents (e.g., hydroxy or halogen)?

  • Methodological Answer : The trimethoxyphenyl group enhances lipophilicity (logP ~1.8 vs. ~0.5 for hydroxyl derivatives), improving membrane permeability. Compare IC₅₀ values against analogs (e.g., 3-fluoro-4-hydroxyphenyl or 4-bromophenyl derivatives) in enzyme assays. Molecular docking (e.g., AutoDock Vina) reveals stronger π-π stacking with aromatic enzyme pockets (e.g., tyrosine kinases) .

Q. What computational methods predict binding modes with target proteins?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with ATP-binding sites (e.g., EGFR kinase) using AMBER or GROMACS. Analyze hydrogen bonds (e.g., between the amino group and Asp831) and hydrophobic contacts (trimethoxyphenyl with Phe832).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to guide SAR .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer : Standardize assay conditions (pH 7.4, 37°C) and validate using reference inhibitors (e.g., staurosporine for kinases). Perform meta-analysis with statistical tools (e.g., Prism) to account for variability in cell lines (e.g., HEK293 vs. MCF7) or substrate concentrations .

Q. Key Notes

  • Focus on enantiomeric purity for pharmacological relevance.
  • Cross-validate computational predictions with wet-lab assays.

Eigenschaften

IUPAC Name

2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6,8H,4,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPXBNMIJGVJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.